molecular formula C24H18O5 B2459807 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate CAS No. 303121-61-1

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Cat. No.: B2459807
CAS No.: 303121-61-1
M. Wt: 386.403
InChI Key: ODWLWNPLEQNSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate is an organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions can influence various biochemical pathways due to their ability to form new carbon–carbon bonds .

Pharmacokinetics

A compound with a similar structure, 2-methoxyphenylmetyrapone, was found to have a biexponential decline in blood concentrations with mean initial (t 1/2α) and terminal (t 1/2β) half-lives of 36 and 231 min, respectively . The total blood clearance (Cl) was 158.3 ml/min and the volume of distribution (V d) was 5.2 l .

Result of Action

The ability of similar compounds to participate in suzuki–miyaura cross-coupling reactions suggests that they may facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, which similar compounds may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2-methylbenzoic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate
  • 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
  • 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate

Uniqueness

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the 2-methylbenzoate ester can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWLWNPLEQNSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.